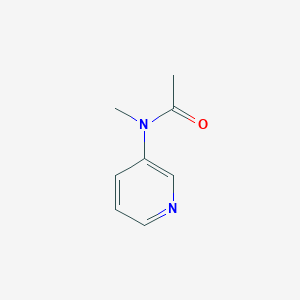

N-methyl-N-(pyridin-3-yl)acetamide

Description

Significance of Pyridine-Acetamide Scaffolds in Modern Organic and Medicinal Chemistry

The pyridine-acetamide scaffold is a privileged structure in modern organic and medicinal chemistry, largely due to the significant roles played by its two constituent parts. The pyridine (B92270) ring, a nitrogen-containing heterocycle, is a fundamental component in a vast number of pharmaceuticals and natural products. Its ability to act as a hydrogen bond acceptor and its capacity for various chemical interactions contribute to its frequent incorporation into drug candidates. The nitrogen atom in the pyridine ring can also be protonated, influencing the solubility and pharmacokinetic properties of the molecule.

The acetamide (B32628) linkage provides a stable, yet versatile, connection point for further functionalization. The amide bond is a common feature in biologically active molecules, including peptides and proteins, and its presence can facilitate interactions with biological targets. The combination of the pyridine ring and the acetamide group in a single scaffold creates a molecule with a defined three-dimensional structure and multiple points for modification, allowing chemists to systematically alter its properties to achieve desired biological effects.

The introduction of pyridine moieties into drug candidates has been shown to improve chemopharmacological properties, including water solubility and the potential to penetrate the central nervous system. ontosight.ai The versatility of the pyridine-acetamide scaffold is evident in the broad range of biological activities exhibited by its derivatives, which include antimicrobial, anticancer, and enzyme inhibitory effects. This has led to its use in the design of novel therapeutic agents targeting a wide array of diseases.

Overview of Academic Research Trajectories for N-methyl-N-(pyridin-3-yl)acetamide and Related Analogs

While dedicated research focusing solely on this compound is limited, a significant body of academic work has explored the potential of its structural analogs. These research trajectories highlight the importance of the this compound core as a foundational scaffold for the development of new bioactive compounds. The primary areas of investigation for these related analogs include their potential as enzyme inhibitors and antimicrobial agents.

In the realm of enzyme inhibition, researchers have synthesized and evaluated a variety of pyridine-acetamide derivatives. For instance, a series of novel 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized and showed moderate to excellent in vitro α-glucosidase inhibitory activity, suggesting their potential for the management of type 2 diabetes. researchgate.netchemicalpapers.com In another study, a complex derivative, 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride, was identified as a potent and selective inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), a target for diseases involving ACAT-1 overexpression. acs.org

The antimicrobial potential of this scaffold has also been a significant area of research. Studies on N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives have demonstrated their antibacterial activities. blazingprojects.comblazingprojects.com These compounds are synthesized by condensing acid chloride derivatives of phenylsulphonamido alkanoic acid with 3-aminopyridine (B143674), and subsequent screening has revealed their potential to inhibit bacterial growth. blazingprojects.comblazingprojects.com

Furthermore, the structural and spectroscopic properties of complex analogs, such as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (a substance related to the hypnotic agent zolpidem), have been analyzed in detail to understand the relationship between their structure and potential biological interactions. umich.eduresearchgate.net These diverse research efforts underscore the value of the this compound scaffold as a template for the discovery of new chemical entities with a wide range of potential therapeutic applications.

Chemical Compound Data

Below are tables detailing the properties of this compound and a summary of research on its related analogs.

Table 1: Physicochemical Properties of this compound and a Related Analog

| Property | This compound | N-methyl-N-(pyridin-3-ylmethyl)acetamide |

| CAS Number | 55899-01-9 | 69966-50-3 |

| Molecular Formula | C₈H₁₀N₂O | C₉H₁₂N₂O |

| Molecular Weight | 150.18 g/mol | 164.21 g/mol |

| Appearance | Not specified | Colorless to pale yellow liquid or solid cymitquimica.com |

| IUPAC Name | This compound | N-methyl-N-(pyridin-3-ylmethyl)acetamide |

| Synonyms | N-methyl-N- ontosight.aipyridyl-acetamide | Acetamide, N-methyl-N-(3-pyridinylmethyl)- |

Table 2: Research Findings on Analogs of this compound

| Analog Structure/Series | Therapeutic Target/Application | Key Research Findings |

| 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives | α-Glucosidase Inhibition (Diabetes) | Demonstrated moderate to excellent in vitro inhibitory activity against α-glucosidase. researchgate.netchemicalpapers.com |

| N-pyridin-3-yl substituted [phenylsulphonamido] acetamide derivatives | Antibacterial/Antifungal/Antioxidant | Compounds possess antibacterial activities, with some showing better activity than the reference drug ciprofloxacin. blazingprojects.comblazingprojects.com |

| 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride | ACAT-1 Inhibition | Identified as a potent and highly selective aqueous-soluble inhibitor of human ACAT-1. acs.org |

| N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide (related to Zolpidem) | Spectroscopic and Structural Analysis | Detailed characterization of process-related substances of the hypnotic agent zolpidem. umich.eduresearchgate.net |

| N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides | Antiallergic Agents | A lead compound was found to be significantly more potent than astemizole (B1665302) in an in vitro assay. acs.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pyridin-3-ylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-7(11)10(2)8-4-3-5-9-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIBVGDONZMMHTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70903110 | |

| Record name | NoName_3704 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70903110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl N Pyridin 3 Yl Acetamide

Established and Proposed Synthetic Routes for N-methyl-N-(pyridin-3-yl)acetamide

The synthesis of this compound can be achieved through several established and proposed pathways, primarily involving amidation reactions and subsequent or prior functionalization of the pyridine (B92270) and amine moieties.

Amidation Reactions and Nucleophilic Acylation Approaches

A primary and widely applicable method for synthesizing this compound is through amidation reactions. This involves the reaction of a carboxylic acid or its activated derivative with an amine. In this context, N-methyl-3-aminopyridine serves as the key amine precursor.

One common approach is the acylation of N-methyl-3-aminopyridine with acetic anhydride (B1165640) or acetyl chloride. researchgate.netblazingprojects.com The reaction of 4-methylphenyl sulphonyl chloride with various amino acids in a basic medium yields [4-methylphenylsulphonamido] alkanoic acids. researchgate.net These can then be chlorinated with thionyl chloride to produce acid chloride derivatives in situ. researchgate.net Condensation of these derivatives with 3-aminopyridine (B143674) results in the corresponding acetamides in good yields. blazingprojects.com

Alternatively, direct amidation of carboxylic acids and amines can be facilitated by reagents like tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH2CF3)3). acs.orgacs.org This method is effective for a wide range of carboxylic acids and amines and often allows for product purification through simple filtration, avoiding the need for aqueous workup or chromatography. acs.orgacs.org

The table below summarizes common reagents used in amidation reactions for the synthesis of acetamide (B32628) derivatives.

| Reagent Class | Specific Reagent Example | Role in Reaction |

| Acylating Agent | Acetic Anhydride | Introduces the acetyl group |

| Acylating Agent | Acetyl Chloride | Introduces the acetyl group |

| Chlorinating Agent | Thionyl Chloride | Converts carboxylic acid to acid chloride |

| Amidation Catalyst | Tris(2,2,2-trifluoroethyl) borate | Facilitates direct amide bond formation |

Strategies for N-Methylation and Pyridine Ring Functionalization

The introduction of the methyl group onto the nitrogen atom can be achieved either before or after the formation of the acetamide linkage. N-methylation of N-(pyridin-3-yl)acetamide can be performed using a suitable methylating agent, such as iodomethane, in the presence of a base like sodium hydride. nih.gov

Functionalization of the pyridine ring can be carried out at various stages of the synthesis. For instance, a substituted pyridine precursor can be used as the starting material. The pyridine ring's reactivity allows for various modifications, which are discussed in more detail in the chemical reactivity section.

Regioselective Synthesis of this compound Derivatives

The regioselective synthesis of derivatives of this compound is crucial for creating compounds with specific properties. This can be achieved by carefully choosing the synthetic route and reaction conditions. For example, the Suzuki cross-coupling reaction allows for the regioselective introduction of aryl groups onto a thiophene (B33073) ring, a strategy that can be adapted for pyridine systems. d-nb.infonih.gov The reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with various aryl boronic acids demonstrates the feasibility of such regioselective functionalization. nih.gov

Similarly, the synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones from N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines showcases a one-pot method that provides convenient access to complex heterocyclic structures with high regioselectivity. beilstein-journals.org

Chemical Reactivity Profiles of the this compound Core

The chemical reactivity of this compound is dictated by the interplay of the electron-withdrawing nature of the pyridine nitrogen and the acetamide group.

Electrophilic and Nucleophilic Substitution Reactions of the Pyridine Ring

The pyridine ring in this compound is generally deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Such reactions, if they occur, typically require harsh conditions and direct the incoming electrophile to the 3-position. uoanbar.edu.iqabertay.ac.uk However, the presence of activating groups on the ring can facilitate these substitutions.

Conversely, the pyridine ring is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. uoanbar.edu.iqabertay.ac.uk The stability of the intermediate carbanion, stabilized by the electron-withdrawing nitrogen, drives this reactivity. uoanbar.edu.iq Halogenated pyridine derivatives of this compound can readily undergo nucleophilic substitution to introduce a variety of functional groups.

The table below outlines the general reactivity of the pyridine ring.

| Reaction Type | Position(s) of Attack | General Reactivity |

| Electrophilic Substitution | C-3 | Deactivated |

| Nucleophilic Substitution | C-2, C-4 | Activated |

Oxidation and Reduction Pathways of the Acetamide and Pyridine Groups

The this compound molecule offers sites for both oxidation and reduction. The pyridine nitrogen can be oxidized to form the corresponding N-oxide using oxidizing agents like hydrogen peroxide or peracids. This transformation can alter the electronic properties of the pyridine ring, potentially influencing its reactivity in subsequent reactions.

The acetamide group can be reduced to the corresponding secondary amine. This reduction is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4). The resulting amine can then be further functionalized.

Derivatization Strategies for Structure-Activity Relationship Studies

The exploration of the chemical space around a core molecular scaffold is a cornerstone of medicinal chemistry, aiming to elucidate structure-activity relationships (SAR). For this compound, derivatization strategies can be systematically applied to its three main components: the pyridine ring, the acetamide linker, and the N-methyl group. While specific SAR studies on this compound are not extensively documented in publicly available literature, the derivatization and resulting biological activities of closely related analogs provide a robust framework for predicting its SAR profile. The pyridine ring, in particular, is a common motif in pharmaceuticals, largely due to its ability to form hydrogen bonds and its bioisosteric relationship with other functional groups. rsc.org

Pyridine Ring Modifications

Modifications to the pyridine ring of N-acyl pyridinyl compounds have been a fruitful strategy in various drug discovery programs. The position, number, and electronic nature of substituents on the pyridine ring can dramatically influence biological activity.

In a study of N-(pyridin-3-yl)acetamide derivatives as inhibitors of the PIM-1 kinase, a serine/threonine kinase implicated in cancer, the substitution pattern on the pyridine ring was found to be critical for activity. researchgate.net Although this study does not include the N-methyl variant, the findings offer valuable insights.

Similarly, research on a series of trans-(±)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide analogs as potassium channel openers revealed a preference for the 3-pyridyl group for optimal activity. nih.gov This suggests that the 3-pyridyl isomer of this compound is a promising starting point for SAR exploration.

A series of novel 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide derivatives were synthesized and evaluated for their in-vitro anti-cancer activity. researchgate.net The results showed that some of these compounds exhibited significant anti-proliferative activity against specific cancer cell lines. researchgate.net

Table 1: Illustrative SAR of Pyridine Ring Analogs from Related Scaffolds

| Core Scaffold | Pyridine Ring Substituent | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| N-(pyridin-3-yl)acetamide derivative | Various | PIM-1 Kinase Inhibition | Specific substitutions enhance binding affinity. | researchgate.net |

| trans-(±)-N-methyl-2-(3-pyridyl)-2-tetrahydrothiopyrancarbothioamide 1-oxide | Unsubstituted 3-pyridyl | Potassium Channel Opening | The 3-pyridyl isomer is preferred for activity over other isomers. | nih.gov |

| 2-(2-methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide | Unsubstituted 3-pyridyl | Anticancer Activity (MCF-7 cells) | Demonstrated notable anti-proliferative effects. | researchgate.net |

Acetamide Linker and N-Alkyl Group Modifications

The acetamide portion of this compound offers several avenues for derivatization. The length of the alkyl chain, the presence of the carbonyl group, and the N-methyl substituent are all potential points of modification.

In a series of N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides, the C-5 acetamide derivative showed high selectivity for the 5-HT(1F) receptor. nih.gov SAR studies in this series indicated that small alkylamides were crucial for maintaining high selectivity. nih.gov This highlights the importance of the acetamide group in receptor interaction.

Furthermore, studies on 2-(quinolin-4-yloxy) acetamides have shown that modifications to the acetamide side chain can significantly impact antimycobacterial activity. nih.gov For instance, the length of the N-alkyl chain and the nature of substituents on the acetyl group were found to be critical for potency. nih.gov

The N-methyl group itself is a key feature. Its replacement with other alkyl groups or a hydrogen atom would modulate the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby influencing its pharmacokinetic and pharmacodynamic properties.

Table 2: Illustrative SAR of Acetamide and N-Alkyl Analogs from Related Scaffolds

| Core Scaffold | Modification | Biological Target/Activity | Key SAR Finding | Reference |

|---|---|---|---|---|

| N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amide | C-5 acetamide | 5-HT(1F) Receptor Agonism | The acetamide group conferred high selectivity. | nih.gov |

| 2-(quinolin-4-yloxy) acetamide | N-alkyl chain length | Antimycobacterial Activity | Potency is sensitive to the length of the N-alkyl substituent. | nih.gov |

| N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides | Replacement of N-aryl group | SARS-CoV 3CL Protease Inhibition | Steric bulk on the amide nitrogen was important for optimal interaction. | nih.gov |

No Specific Computational Studies Found for this compound

While the methodologies outlined in the query—including Density Functional Theory (DFT) for geometry optimization, conformational analysis, vibrational frequency analysis, Molecular Electrostatic Potential (MESP) analysis, and Natural Bond Orbital (NBO) analysis—are standard and widely used in computational chemistry, their specific application to the compound this compound has not been documented in the available scientific literature.

Searches for these analyses on the target molecule did not yield any dedicated studies. The scientific papers that were retrieved focused on structurally related but distinct compounds, such as other derivatives of pyridinyl acetamide or more complex molecules containing an acetamide group. For instance, extensive computational studies have been published on Zolpidem researchgate.netphyschemres.orgphyschemres.org, N-(6-sulfamoylpyridin-3-yl)acetamide tandfonline.comresearchgate.net, and various other substituted pyridine acetamides nih.govnih.gov. These studies successfully employ DFT, MESP, and NBO methods to explore molecular geometries, vibrational modes, and electronic characteristics.

However, the specific quantitative data resulting from these analyses—such as optimized bond lengths and angles, potential energy surfaces, simulated IR and Raman spectra, electrostatic potential maps, and intramolecular charge transfer interactions—are unique to the molecule under investigation. It is not scientifically valid to extrapolate this precise data from one compound to another, even if they share some structural similarities.

Therefore, the creation of a detailed article with specific data tables for this compound, as per the requested outline, is not possible based on the currently accessible research. The absence of such studies indicates a gap in the scientific literature concerning the theoretical characterization of this particular chemical compound.

Computational Chemistry and Theoretical Characterization of N Methyl N Pyridin 3 Yl Acetamide

Electronic Structure and Reactivity Studies

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key in predicting how a molecule will interact with other species. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. acs.org

A smaller HOMO-LUMO gap suggests higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a larger energy gap indicates greater stability and lower reactivity. nih.gov For pyridine (B92270) derivatives, the HOMO is often localized over the pyridine ring and other electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions.

In computational studies of related pyridine and acetamide-containing compounds, Density Functional Theory (DFT) calculations are commonly employed to determine the energies of the frontier orbitals. For instance, in a study on 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide, the HOMO and LUMO energies were calculated, and the resulting energy gap was found to be indicative of high chemical reactivity and biological activity. nih.gov Another study on halo-pyridinol-based hydrazone derivatives also utilized FMO analysis to assess molecular stability and reactivity, finding that the distribution of the HOMO and LUMO was primarily over the substituted benzylidene-hydrazide and pyridine ring moieties. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

| 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole | -5.2822 | -1.2715 | 4.0106 | acs.org |

| Alpidem | -6.4016 | -1.6065 | 4.7951 | nih.gov |

| (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-chlorobenzylidene)acetohydrazide | - | - | 8.146 | researchgate.net |

| (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-methylbenzylidene)acetohydrazide | - | - | 8.209 | researchgate.net |

| (E)-2-((2-chloropyridin-3-yl)oxy)-N'-(4-fluorobenzylidene)acetohydrazide | - | - | 8.279 | researchgate.net |

This table presents representative HOMO-LUMO energy gap values from computational studies on compounds structurally related to N-methyl-N-(pyridin-3-yl)acetamide. The exact values for the target compound may vary.

Mulliken Population Analysis and Atomic Charge Distribution

In molecules like this compound, the electronegative nitrogen and oxygen atoms are expected to carry negative partial charges, while the hydrogen atoms and some of the carbon atoms will have positive partial charges. Computational studies on similar compounds, such as N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide (B32628) (zolpidem), have utilized Mulliken population analysis to understand charge distribution and identify reactive centers. nih.govresearchgate.net In a study of clascosterone, Mulliken charge analysis revealed significant negative charges on the oxygen atoms, highlighting them as potential sites for electrophilic attack. sci-hub.se It is important to note that Mulliken charges can be sensitive to the choice of basis set used in the calculation. tandfonline.com

| Atom in a related compound | Mulliken Charge (e) | Reference |

| O1 (in Clascosterone) | -0.50843 | sci-hub.se |

| O2 (in Clascosterone) | -0.44678 | sci-hub.se |

| O3 (in Clascosterone) | -0.54004 | sci-hub.se |

| C22 (in Clascosterone) | 0.399064 | sci-hub.se |

| H43 (in Clascosterone) | 0.106015 | sci-hub.se |

This table provides examples of Mulliken atomic charges from a computational study on a related steroidal compound to illustrate the concept. The charge distribution in this compound would require a specific calculation.

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. chemrevlett.comrsc.org The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the electron distribution of all other molecules in the crystal. This analysis provides a three-dimensional map of intermolecular contacts and can be used to identify key interactions that stabilize the crystal packing.

Two-dimensional fingerprint plots are derived from the Hirshfeld surface and provide a quantitative summary of the different types of intermolecular contacts. These plots display the distances from the Hirshfeld surface to the nearest atom inside the surface (di) and the nearest atom outside the surface (de). The distribution and shape of the points on the fingerprint plot are characteristic of specific types of interactions, such as hydrogen bonds and van der Waals contacts.

Studies on pyridine-containing compounds have extensively used Hirshfeld surface analysis to elucidate their crystal packing. For example, in the analysis of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine, the fingerprint plots revealed that H⋯Br/Br⋯H, H⋯H, and H⋯C/C⋯H interactions were the most significant contributors to the crystal packing. chemrevlett.com Similarly, for N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide, H···H interactions were found to be predominant. nih.govresearchgate.net

| Intermolecular Contact | Contribution (%) in a related Imidazo[1,2-a]pyridine (B132010) derivative | Reference |

| H···Br/Br···H | 26.1 | chemrevlett.com |

| H···H | 21.7 | chemrevlett.com |

| H···C/C···H | 21.3 | chemrevlett.com |

| C···C | 6.5 | chemrevlett.com |

This table presents the relative contributions of different intermolecular contacts to the Hirshfeld surface for a related pyridine derivative. The specific contributions for this compound would depend on its crystal structure.

Characterization of Hydrogen Bonding Networks and Weak Interactions

The crystal structure of this compound is expected to be influenced by a network of hydrogen bonds and other weak intermolecular interactions. The presence of a pyridine nitrogen atom and a carbonyl oxygen atom makes the molecule capable of acting as a hydrogen bond acceptor. The methyl and pyridyl hydrogen atoms can act as hydrogen bond donors.

In addition to classical hydrogen bonds, weaker interactions such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions involving the pyridine ring, can play a significant role in the supramolecular assembly. X-ray crystallographic studies of related pyridine derivatives have revealed the importance of these interactions in dictating the crystal packing. For instance, in a study of 1,2-diaryl(3-pyridyl)ethanone oximes, the crystal packing was governed by O-H···N hydrogen bonds and C-H/π interactions. The analysis of these networks is crucial for understanding the physical properties of the solid state, such as melting point and solubility.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Recognition

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about conformational changes, ligand-target binding, and the thermodynamic properties of a system.

For a flexible molecule like this compound, MD simulations can be employed for conformational sampling to identify the low-energy conformations that are most likely to be populated at a given temperature. This is crucial for understanding the molecule's shape and how it might interact with a biological target. Conformational analysis of similar acyclic molecules has been successfully performed using a combination of experimental techniques and computational methods, including MD simulations. nih.gov

In the context of drug design and discovery, MD simulations are invaluable for studying ligand-target recognition. After an initial prediction of the binding mode of a ligand to a protein using molecular docking, MD simulations can be used to refine the binding pose and assess the stability of the ligand-protein complex over time. The analysis of the MD trajectory can reveal key interactions that stabilize the binding and can be used to calculate the binding free energy, providing a more accurate prediction of the ligand's affinity for the target. Studies on various pyridine derivatives have utilized MD simulations to validate docking results and to understand the dynamics of ligand-protein interactions.

Advanced Spectroscopic and Analytical Characterization of N Methyl N Pyridin 3 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Data and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For N-methyl-N-(pyridin-3-yl)acetamide, the spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the two methyl groups (N-methyl and acetyl-methyl). The chemical shifts (δ) and coupling constants (J) would provide insight into the electronic environment and neighboring protons.

Despite a thorough search of scientific literature, specific ¹H NMR spectroscopic data, including chemical shifts and coupling constants for this compound, have not been found in publicly accessible sources. While data exists for the isomer N-methyl-N-(pyridin-4-yl)acetamide, it cannot be used as a direct substitute due to the different electronic and magnetic environments of the protons in the two distinct structures. rsc.org

Table 1: Hypothetical ¹H NMR Data Table for this compound (Note: This table is a template. No experimental data was found in the public domain.)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Pyridine H-2 | Data not available | Data not available | Data not available | Data not available |

| Pyridine H-4 | Data not available | Data not available | Data not available | Data not available |

| Pyridine H-5 | Data not available | Data not available | Data not available | Data not available |

| Pyridine H-6 | Data not available | Data not available | Data not available | Data not available |

| N-CH₃ | Data not available | Data not available | Data not available | Data not available |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Data and Carbon Connectivity

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal. The spectrum would confirm the number of carbon atoms and indicate their chemical environment (e.g., aromatic, carbonyl, aliphatic).

As with ¹H NMR, specific, publicly available ¹³C NMR data for this compound could not be located. Experimental data for the N-methyl-N-(pyridin-4-yl)acetamide isomer shows the expected signals for the carbonyl, pyridine ring, and methyl carbons, but these chemical shifts would differ for the pyridin-3-yl isomer. rsc.org

Table 2: Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a template. No experimental data was found in the public domain.)

| Carbon Assignment | Chemical Shift (δ, ppm) |

|---|---|

| C=O | Data not available |

| Pyridine C-2 | Data not available |

| Pyridine C-3 | Data not available |

| Pyridine C-4 | Data not available |

| Pyridine C-5 | Data not available |

| Pyridine C-6 | Data not available |

| N-CH₃ | Data not available |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning all proton and carbon signals and confirming the molecule's complete structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the acetamide (B32628) moiety to the correct position on the pyridine ring.

A search of the scientific literature did not reveal any studies employing 2D NMR techniques for the structural elucidation of this compound.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR and Raman, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to different functional groups. For this compound, key expected absorptions would include a strong C=O (amide I) stretch, C-N stretches, and various vibrations associated with the aromatic pyridine ring and the methyl groups.

No specific experimental FTIR spectrum or table of characteristic absorption bands for this compound was found in publicly available databases or literature. Data for simpler amides like N-methylacetamide are available but are not sufficient for a detailed analysis of the target compound.

Table 3: Expected FTIR Functional Group Absorptions for this compound (Note: This table is based on general functional group regions. No specific experimental data was found.)

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O Stretch (Amide I) | ~1650-1680 |

| C-N Stretch | ~1250-1350 |

| Aromatic C=C and C=N Stretch | ~1400-1600 |

| Aromatic C-H Stretch | ~3000-3100 |

X-ray Diffraction Analysis for Solid-State Structure Determination and Crystal Packing

As of this writing, the specific crystal structure of this compound has not been determined and deposited in crystallographic databases. Nevertheless, the solid-state architecture can be reliably predicted based on the known structures of related N-substituted acetamides and pyridine-containing compounds.

Crystal packing is anticipated to be governed by a combination of intermolecular forces. While the molecule lacks traditional hydrogen bond donors (like N-H or O-H), weak C-H···O and C-H···N hydrogen bonds are likely to play a significant role in stabilizing the crystal lattice. Furthermore, π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are expected to be a dominant feature, influencing the formation of layered or columnar structures in the crystal. The interplay of these forces dictates the final crystal system and space group. In crystal engineering studies of compounds containing both pyridine and amide functionalities, the resulting supramolecular architectures are highly diverse and dependent on these varied intermolecular interactions. researchgate.net

Table 1: Predicted Crystallographic Parameters for this compound (Note: These are hypothetical values based on analyses of analogous structures like N-(2-Methylphenyl)acetamide and other pyridine derivatives and are intended for illustrative purposes.) researchgate.netdcu.ie

| Parameter | Predicted Value | Rationale |

| Crystal System | Monoclinic or Orthorhombic | Common for substituted aromatic amides. researchgate.net |

| Space Group | P2₁/c or Pbca | Frequently observed for organic molecules of this type. researchgate.net |

| Z (Molecules/Unit Cell) | 4 or 8 | A common packing number for this size of molecule. researchgate.net |

| C-N (Amide) Bond Length | ~1.33 Å | Shorter than a typical C-N single bond due to partial double bond character. |

| C=O (Amide) Bond Length | ~1.24 Å | Typical length for a carbonyl double bond in an amide. |

| Intermolecular Interactions | C-H···O, π-π stacking | Expected based on the functional groups present. researchgate.netdcu.ie |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Confirmation

A published electron ionization (EI) mass spectrum for this compound is not available. However, a plausible fragmentation pattern can be constructed based on the well-documented behavior of N-alkyl amides, aromatic nitrogen compounds, and pyridinyl derivatives in mass spectrometry. nih.govrsc.org

The molecular formula of this compound is C₈H₁₀N₂O. In accordance with the Nitrogen Rule, its odd number of nitrogen atoms will result in a molecular ion (M⁺˙) with an odd nominal mass-to-charge ratio (m/z) of 149. This molecular ion peak is expected to be observable.

Upon ionization, the molecule would undergo characteristic fragmentation. The primary cleavage pathways for amides involve the bond between the carbonyl carbon and the nitrogen (N-CO cleavage). nih.gov This would lead to two major fragment families. Additionally, fragmentation characteristic of the pyridine ring, such as the loss of a neutral hydrogen cyanide (HCN) molecule, is also anticipated. rsc.org

Key predicted fragmentation pathways include:

Alpha-cleavage: Loss of the acetyl group (CH₃CO•) or cleavage of the N-CO bond is a dominant pathway for amides. nih.gov This would result in a fragment corresponding to the pyridin-3-ylmethyl(methyl)amine cation.

Formation of Acylium Ion: Cleavage of the N-CO bond can also lead to the formation of a stable acetyl cation (CH₃CO⁺) at m/z 43. nih.gov

Pyridine Ring Fragmentation: The pyridine ring can lose a neutral molecule of HCN (27 u), a characteristic fragmentation for pyridines. rsc.org

Benzylic-type Cleavage: Cleavage of the bond between the pyridine ring and the methylene (B1212753) bridge would generate a pyridinyl radical and a charged acetamide fragment, or more likely, a charged pyridinylmethyl (picolyl) cation at m/z 92.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted fragmentation patterns based on established principles of mass spectrometry.)

| Predicted m/z | Ionic Formula | Likely Fragmentation Pathway |

| 149 | [C₈H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 106 | [C₆H₈N₂]⁺˙ | M⁺˙ - CH₃CO• (Loss of acetyl radical) |

| 92 | [C₆H₆N]⁺ | Cleavage of N-CH₂ bond to form pyridinylmethyl cation |

| 78 | [C₅H₄N]⁺ | Fragmentation of the pyridinylmethyl group |

| 43 | [C₂H₃O]⁺ | Formation of acylium ion from N-CO cleavage |

Molecular Interactions and Ligand Target Binding Studies of N Methyl N Pyridin 3 Yl Acetamide

Computational Docking Studies for Protein-Ligand Interactions

Computational docking is a powerful method used to predict how a ligand (a small molecule) binds to the active site of a protein. These studies help in understanding the forces that stabilize the complex and can predict the strength of the interaction.

Prediction of Binding Modes and Interaction Hotspots at Target Active Sites

While direct studies on N-methyl-N-(pyridin-3-yl)acetamide are unavailable, research on similar molecules provides a model for potential interactions.

For α-Glucosidase: Molecular docking studies of various pyridine-containing inhibitors reveal key interactions within the enzyme's active site. For instance, derivatives of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridine have shown potent inhibition. researchgate.net Docking simulations for these compounds into the α-glucosidase active site (PDB ID: 5NN8) show that the pyridine (B92270) and imidazopyridine rings form crucial bonds with amino acid residues. researchgate.netacs.org Specifically, interactions with residues such as ASP282, ASP518, HIS239, HIS279, GLU304, and ARG312 are common. researchgate.netnih.gov These interactions often involve hydrogen bonds and π-π stacking, which stabilize the ligand within the binding pocket.

For Fatty Acid Amide Hydrolase (FAAH): The design of FAAH inhibitors has often incorporated pyridine and acetamide (B32628) structures. tandfonline.comnih.govresearchgate.net For example, N-aryl 2-aryloxyacetamides containing an oxazolo[4,5-b]pyridin-2-yl group have been identified as FAAH inhibitors. tandfonline.com Docking of these compounds reveals that the unique catalytic triad (B1167595) of FAAH (Ser217, Ser241, and Lys142) is a primary target for binding and inhibition. nih.gov

For Translocator Protein (TSPO): A wide array of ligands for TSPO feature a pyridine or imidazopyridine core. nih.govnih.govmdpi.comacs.org For example, 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives are known to bind to TSPO. nih.gov Docking studies indicate that these ligands fit into a binding pocket on the TSPO, and their affinity is influenced by factors like lipophilicity. nih.gov The design of these ligands often aims to optimize interactions within this pocket to achieve high binding affinity. tandfonline.com

Estimation of Binding Affinities and Free Energies

Binding affinity, often expressed as a binding energy (in kcal/mol) or an inhibition constant (Ki), quantifies the strength of the ligand-protein interaction. Lower binding energy values indicate a more stable and favorable interaction.

For α-Glucosidase: For a series of chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives, molecular docking studies predicted free binding energies ranging from -3.17 kcal/mol to -4.27 kcal/mol, which were more favorable than the standard drug acarbose (B1664774) (-2.47 kcal/mol). researchgate.net In another study, thiourea (B124793) derivatives based on 3-aminopyridin-2(1H)-ones showed binding affinities to α-glucosidase as low as -7.1 kcal/mol. nih.gov

For FAAH: While specific binding energy values for pyridine acetamides are not frequently reported, their inhibitory concentrations (IC50) are. For instance, Flu-AM1, an N-(3-methylpyridin-2-yl)amide derivative, inhibits FAAH with an IC50 value of 0.44 µM. nih.govresearchgate.net Another compound, 2-(4-phenylphenoxy)-N-(3-(oxazolo[4,5-b]pyridin-2-yl)phenyl)acetamide, has an IC50 of 0.35 µM against FAAH. tandfonline.comnih.gov

For TSPO: Ligands for TSPO often exhibit very high affinity, with Ki values in the subnanomolar to nanomolar range. For example, various 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamide derivatives display subnanomolar affinity for TSPO (0.37 to 0.86 nM). acs.org Another class of imidazo[1,2-a]pyridine (B132010) derivatives also shows potent TSPO binding, with Ki values as low as 0.54 nM. mdpi.com

Mechanistic Investigations of Enzymatic Modulation

This section explores how these compounds, once bound, affect the function of the target enzymes.

Interaction with α-Glucosidase and Inhibitory Mechanisms

α-Glucosidase inhibitors are important in managing post-meal blood sugar levels.

Inhibitory Activity: Numerous studies have demonstrated the α-glucosidase inhibitory potential of compounds structurally related to this compound. researchgate.netresearchgate.netbohrium.com For example, a series of 2-(pyridin-2-yl)H-imidazo[1,2-a]pyridines produced a compound that was 18 times more potent than the standard drug, acarbose. researchgate.net Another study on chloro-substituted N-(pyridin-3-yl) acetamide derivatives found them all to be more potent inhibitors than acarbose. researchgate.net One of the most active compounds from this series was found to be a competitive inhibitor, meaning it directly competes with the natural substrate for binding to the enzyme's active site. researchgate.net

Modulation of Fatty Acid Amide Hydrolase (FAAH) Activity and Enantiomeric Selectivity

FAAH is a key enzyme in the endocannabinoid system, and its inhibition can lead to therapeutic effects like pain relief.

Inhibitory Mechanisms: Pyridine-containing amides have been developed as effective FAAH inhibitors. nih.govresearchgate.net For example, Flu-AM1, the N-(3-methylpyridin-2-yl)amide derivative of flurbiprofen, acts as a reversible, mixed-type inhibitor of FAAH. nih.gov This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. The development of N-aryl 2-aryloxyacetamides has also yielded potent FAAH inhibitors, with research ongoing to optimize their activity. tandfonline.comnih.govresearchgate.net Information regarding the enantiomeric selectivity of this compound specifically is not available.

Engagement with Translocator Protein (TSPO) as a Pharmacological Ligand

TSPO is a mitochondrial protein that is upregulated in response to neuroinflammation and is a target for imaging and therapeutic agents.

Ligand Activity: The imidazo[1,2-a]pyridine acetamide scaffold is a well-established structural motif for high-affinity TSPO ligands. nih.govelsevierpure.comresearchgate.netrsc.org These compounds are recognized for their ability to stimulate steroid biosynthesis. nih.gov However, subtle structural changes can dramatically alter their function. For instance, within a series of 2-phenyl-imidazo[1,2-a]pyridine acetamide derivatives, some compounds acted as agonists (stimulating steroid production), while others behaved as antagonists (inhibiting steroid production). nih.gov This highlights the sensitivity of the TSPO receptor to the specific chemical structure of the ligand. These ligands are being actively developed for use in PET imaging to visualize neuroinflammation. acs.orgmdpi.com

Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1)

While direct inhibitory studies on this compound against Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) are not extensively documented in the reviewed literature, its structural motif is a key component of more complex and potent ACAT-1 inhibitors. One such prominent inhibitor is K-604, identified as 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride. acs.orgnih.gov

In the molecular design of K-604, the pyridylacetamide portion is referred to as the "head" moiety, which interacts with the enzyme. nih.gov K-604 has demonstrated potent and selective inhibition of human ACAT-1, with an IC50 value of 0.45 µM. nih.gov The compound exhibits a 229-fold selectivity for ACAT-1 over ACAT-2. acs.orgnih.govnih.gov Kinetic analyses have revealed that K-604 acts as a competitive inhibitor with respect to oleoyl-coenzyme A, with a Ki value of 0.378 µmol/L. nih.gov

Table 1: Inhibitory Activity of K-604 against ACAT-1

| Compound | Target | IC50 (µM) | Selectivity (over ACAT-2) | Mechanism of Inhibition | Ki (µmol/L) |

| K-604 | Human ACAT-1 | 0.45 nih.gov | 229-fold acs.orgnih.govnih.gov | Competitive with oleoyl-CoA nih.gov | 0.378 nih.gov |

Interaction with Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL Protease

The pyridin-3-yl acetamide scaffold has been identified as a promising framework for the development of non-covalent inhibitors of the Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) 3CL protease (3CLpro), an enzyme essential for viral replication. nih.govnih.gov Research in this area has led to the discovery of potent inhibitors through the optimization of a dipeptide-like series. acs.orgnih.govnih.gov

One notable example is the probe compound ML188, which is (R)-N-(4-(tert-butyl)phenyl)-N-(2-(tert-butylamino)-2-oxo-1-(pyridin-3-yl)ethyl)furan-2-carboxamide. acs.orgnih.gov This compound and its analogs, which feature the 2-(pyridin-3-yl) acetamide core, have been shown to be effective non-covalent inhibitors of SARS-CoV 3CLpro. acs.orgnih.govnih.gov X-ray crystallography studies of the 3CLpro in complex with an inhibitor from this series revealed crucial interactions for its activity. A key interaction is a hydrogen bond between the nitrogen atom of the inhibitor's 3-pyridyl ring and the side-chain of His-163 in the S1 subpocket of the enzyme's active site. nih.gov

Further research has explored other derivatives, such as N-(4-(1H-pyrazol-4-yl)phenyl)-N-(3-chlorobenzyl)-2-(pyridin-3-yl)acetamide, which has been studied in complex with SARS-CoV-2 3CLpro. rcsb.org These studies collectively demonstrate that the pyridin-3-yl acetamide moiety is a critical pharmacophore for the non-covalent inhibition of coronavirus 3CL proteases, providing a valuable starting point for the design of novel antiviral agents. nih.govnih.gov

Table 2: Activity of a Pyridin-3-yl Acetamide-based Inhibitor against SARS-CoV

| Compound Series | Target | Inhibition Type | Key Interaction |

| 2-(N-arylamido)-2-(pyridin-3-yl) acetamides | SARS-CoV 3CLpro | Non-covalent acs.orgnih.gov | Hydrogen bond between pyridyl nitrogen and His-163 nih.gov |

Modulation of p38α MAPK/PDE-4 Pathways

No information was found in the searched literature regarding the modulation of p38α MAPK/PDE-4 pathways by this compound.

Influence on Cytochrome P450 (CYP) Enzyme Activity and Drug-Drug Interaction Potential (In Silico)

While direct in silico studies specifically predicting the cytochrome P450 (CYP) enzyme interaction of this compound are not detailed in the available literature, the metabolic fate of larger molecules containing this moiety provides some insights. For instance, the in vitro metabolic study of K-604, an ACAT-1 inhibitor containing a substituted N-pyridin-3-yl acetamide, revealed a high clearance value in human liver microsomes, with CYP3A4 being implicated in its metabolism. nih.gov

Furthermore, the metabolism of AMG 487, a CXCR3 antagonist which includes a pyridin-3-ylmethyl acetamide structure, results in the formation of a major metabolite, a pyridyl N-oxide. This suggests that the pyridine ring is a potential site for metabolic oxidation.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools are commonly used in early drug discovery to forecast the pharmacokinetic properties of new chemical entities. researchgate.netljmu.ac.ukresearchgate.nettandfonline.comnih.gov These computational models can predict interactions with CYP isoforms, which are crucial for identifying potential drug-drug interactions. researchgate.netljmu.ac.uk For a molecule like this compound, these tools could be employed to predict its likely metabolic pathways and its potential to inhibit or induce major CYP enzymes such as CYP1A2, CYP2D6, and CYP3A4. nih.gov Such predictions would be valuable in assessing its drug-likeness and potential for safe clinical use. researchgate.netnih.gov

Activation or Inhibition of Hyaluronidase (B3051955) Activity

The interaction of acetamide derivatives with hyaluronidase, an enzyme involved in the degradation of hyaluronic acid, has been a subject of investigation, revealing both inhibitory and activating effects depending on the specific chemical structure and the pH of the environment. ontosight.aiblazingprojects.com

Studies on a series of indole (B1671886) carboxamides and acetamides have shown that at a neutral pH of 7.0, some compounds exhibit inhibitory activity against bovine testes hyaluronidase. ontosight.aiblazingprojects.com For example, N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide was identified as a potent inhibitor with an IC50 value of 46 µM. ontosight.aiblazingprojects.com

Interestingly, a decrease in pH to 3.5 completely abolished the inhibitory activity of these compounds. ontosight.aiblazingprojects.com At this acidic pH, certain acetamide derivatives were found to activate the enzyme. ontosight.aiblazingprojects.com For instance, N-(4,6-Dimethylpyridin-2yl)-(1-ethylindole-3-yl)acetamide increased the enzyme's activity by up to 134% at a concentration of 100 µM. ontosight.aiblazingprojects.com It is proposed that at acidic pH, the protonated form of these acetamides binds to hyaluronic acid, leading to an elongated substrate that is more accessible to the enzyme. ontosight.aiblazingprojects.com

While direct data on this compound is not available, these findings suggest that the acetamide scaffold, particularly when combined with a pyridine ring, has the potential to modulate hyaluronidase activity in a pH-dependent manner. ontosight.aiblazingprojects.com

Table 3: pH-Dependent Modulation of Hyaluronidase by Acetamide Derivatives

| Compound | pH | Effect on Hyaluronidase | IC50 / % Activation |

| N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide | 7.0 | Inhibition | 46 µM ontosight.aiblazingprojects.com |

| N-(4,6-Dimethylpyridin-2yl)-(1-ethylindole-3-yl)acetamide | 3.5 | Activation | 134% increase at 100 µM ontosight.aiblazingprojects.com |

Receptor Binding Analysis and Specificity

Interaction with Orexin (B13118510) Receptors

The pyridin-3-yl acetamide scaffold is a component of molecules that have been studied for their interaction with orexin receptors, which are involved in regulating the sleep-wake cycle. researchgate.netnih.gov While there is no direct binding data for this compound itself, research on structurally related, more complex molecules provides valuable insights into the binding characteristics of this chemical class.

A key example is the selective OX2 receptor antagonist, EMPA (N-ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide). researchgate.netnih.gov Studies involving site-directed mutagenesis and molecular modeling have identified crucial residues in the orexin receptor binding pockets. researchgate.net For the OX2 receptor, mutations of residues such as W214, Y223, F227, Y317, and H350 resulted in a complete loss of binding affinity for [3H]EMPA. researchgate.net

In the OX1 receptor, important residues for binding antagonists like almorexant (B167863) and SB-674042 include Gln126, Ala127, Trp206, Tyr215, Phe219, and His344. researchgate.net The conserved residues Asp, Trp, Tyr, Phe, and His at various positions contribute to the binding of the natural ligand, orexin-A, to both OX1 and OX2 receptors. researchgate.net

Furthermore, molecular docking studies have been performed with other compounds, such as zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl) imidazo[1,2-a]pyridin-3-yl] acetamide), to investigate their binding patterns with orexin receptors. physchemres.org Although these compounds are structurally distinct from this compound, the collective data suggest that the broader class of molecules containing a pyridinyl acetamide moiety can interact with orexin receptors, and specific substitutions determine the affinity and selectivity for OX1 versus OX2 subtypes. researchgate.net

Table 4: Key Residues in Orexin Receptors for Ligand Binding

| Receptor | Interacting Ligand(s) | Key Residues |

| OX2 | [3H]EMPA, Almorexant | W214, Y223, F227, Y317, H350 researchgate.net |

| OX1 | Almorexant, SB-674042 | Gln126, Ala127, Trp206, Tyr215, Phe219, His344 researchgate.net |

| OX1 & OX2 | Orexin-A | Asp, Trp, Tyr, Phe, His researchgate.net |

Binding to Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1)

Receptor Tyrosine Kinase-like Orphan Receptor 1 (ROR1) is a member of the receptor tyrosine kinase family. nih.gov It is recognized as an oncofetal protein, meaning it is expressed during embryonic development, is largely absent in healthy adult tissues, but becomes overexpressed in various cancers, including both hematological and solid malignancies. nih.govnih.gov This differential expression makes ROR1 an attractive and promising target for the development of selective cancer immunotherapies, such as monoclonal antibodies and small molecule inhibitors. nih.govresearchgate.net

A review of the current scientific literature did not yield any studies investigating or reporting the binding affinity or interaction of this compound with ROR1. Consequently, no data is available to characterize its potential as a ROR1 ligand.

Ligand Activity at α4β2 Nicotinic Acetylcholine (B1216132) Receptors (nAChRs)

The α4β2 nicotinic acetylcholine receptors (nAChRs) are the most abundant subtype of nicotinic receptors in the brain and are key players in modulating the effects of nicotine (B1678760). nih.govcaltech.edu These ligand-gated ion channels are involved in a wide range of physiological and cognitive processes. nih.gov The study of ligands that interact with α4β2 nAChRs is a significant area of research for developing therapies for neurological disorders and for smoking cessation aids. nih.govcaltech.edu Research into the structure-activity relationships of compounds targeting this receptor is ongoing, with a focus on achieving subtype selectivity to optimize therapeutic effects. unimi.it

There are no specific research findings available in the published literature that describe the activity of this compound as a ligand for α4β2 nAChRs. Studies have been conducted on various nicotine analogs to probe the binding site of this receptor, but this compound was not included in these investigations. nih.gov Therefore, its affinity, efficacy (as an agonist or antagonist), and potency at α4β2 nAChRs remain uncharacterized.

Modulation of G Protein-gated Inwardly-rectifying Potassium (GIRK) Channels

G protein-gated inwardly-rectifying potassium (GIRK) channels, also known as Kir3 channels, are crucial effectors in signaling pathways initiated by G protein-coupled receptors (GPCRs). nih.gov They are widely expressed in the central nervous system and the heart, where they regulate cellular excitability by allowing potassium ions to flow out of the cell, thus hyperpolarizing the membrane potential. nih.govnih.gov The modulation of GIRK channels can impact neuronal activity and heart rate, making them important targets in pharmacology. nih.gov

An extensive search of scientific databases reveals a lack of studies focused on the effects of this compound on GIRK channels. As a result, there is no available data to suggest whether this compound acts as a modulator—either an activator or an inhibitor—of any GIRK channel subtypes.

Structure Activity Relationship Sar Studies of N Methyl N Pyridin 3 Yl Acetamide Derivatives

Systematic Modification of the N-methyl-acetamide Moiety and Its Impact on Molecular Functionality

The N-methyl-acetamide moiety is a critical component of the N-methyl-N-(pyridin-3-yl)acetamide scaffold, and its systematic modification has been a key strategy in SAR studies. Research has shown that even minor alterations to this group can significantly influence the compound's interaction with its biological target.

Variations in the length of the alkanoic chain of the acetamide (B32628) have been explored to optimize antiallergic potency in related indole (B1671886) derivatives. nih.gov For instance, changing the chain length from one to three carbons (n=1, 2, 3) was part of the effort to identify more potent compounds. nih.gov

In the context of pyrimidine-4-carboxamides, the N-methylphenethylamine substituent on the acetamide was found to be crucial for inhibitory activity. acs.org Complete removal of this group resulted in inactive compounds. acs.org Furthermore, an N-methyl group was preferred over a hydrogen atom, and an ethylene (B1197577) linker was determined to be optimal, as both reducing and increasing the alkyl chain length led to decreased potency. acs.org

The following table summarizes the impact of modifications to the N-methyl-acetamide moiety on the activity of related compounds.

| Modification | Impact on Activity | Reference Compound Family |

| Variation of alkanoic chain length (n=1, 2, 3) | Modulated antiallergic potency | N-(pyridin-4-yl)-(indol-3-yl)alkylamides nih.gov |

| Removal of N-methylphenethylamine | Resulted in inactive compounds | Pyrimidine-4-carboxamides acs.org |

| Replacement of N-methyl with hydrogen | Decreased potency | Pyrimidine-4-carboxamides acs.org |

| Altering alkyl chain length (reducing or increasing from ethylene) | Decreased potency | Pyrimidine-4-carboxamides acs.org |

These findings underscore the importance of the N-methyl-acetamide moiety in defining the pharmacological profile of these derivatives and provide a roadmap for further optimization.

Exploration of Substituent Effects on the Pyridine (B92270) Ring and Positional Isomerism

The pyridine ring is another key pharmacophoric element in this compound derivatives. The electronic properties and steric bulk of substituents on this ring, as well as the position of these substituents, play a pivotal role in determining the affinity and selectivity of these compounds for their biological targets, particularly nAChRs.

Studies on epibatidine (B1211577) analogs with substitutions on the 2'-pyridine ring have demonstrated a wide range of effects on affinity, efficacy, and subtype selectivity for neuronal nAChRs. nih.gov For example, a fluoro analog showed significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov An amino analog also displayed higher affinity for β2- over β4-containing receptors and showed greater potency at certain receptor subtypes. nih.gov A bromo analog exhibited greater affinity for β2- than β4-containing receptors and had higher efficacy at α4β4 than α4β2 subtypes. nih.gov These variations highlight the sensitivity of the receptor to the electronic nature and size of the substituent.

In a series of NNN pincer-type ligands, substituents at the 4-position of the pyridine ring influenced the electron donor ability of the ligands. nih.gov Density functional theory (DFT) analysis and cyclic voltammetry of Cu(ii) complexes of these ligands revealed that electron-donating groups increase the electron density around the metal center. nih.gov This suggests that the electronic character of substituents on the pyridine ring can modulate the coordination properties of the entire molecule.

Furthermore, 3D-QSAR models have indicated that steric interactions are of major importance for the affinity of ligands for the α4β2 nAChR subtype. nih.gov Bulky substituents at the 6-position of the pyridine ring were found to reduce affinity. nih.gov Conversely, research on other nicotinic ligands has shown that the C5 position of the pyridyl moiety can tolerate sterically bulky substituents without a loss of binding affinity. snmjournals.org

The table below illustrates the effects of various substituents on the pyridine ring of related nicotinic receptor ligands.

| Substituent Position | Substituent | Effect on nAChR Interaction | Reference Compound Family |

| 2'-position | Fluoro | Increased affinity for β2- vs. β4-containing receptors | Epibatidine analogs nih.gov |

| 2'-position | Amino | Increased affinity for β2- vs. β4-containing receptors | Epibatidine analogs nih.gov |

| 2'-position | Bromo | Increased affinity for β2- vs. β4-containing receptors | Epibatidine analogs nih.gov |

| 4-position | Electron-donating groups | Increased electron density at coordinated metal center | NNN pincer-type ligands nih.gov |

| 6-position | Bulky substituents | Reduced affinity for α4β2 nAChR | Pyridine-based nAChR ligands nih.gov |

| 5-position | Bulky substituents | Tolerated without loss of binding affinity | A-84543 analogs snmjournals.org |

These findings demonstrate that both the electronic and steric properties of substituents on the pyridine ring, as well as their position, are critical determinants of the biological activity of this compound derivatives.

Stereochemical Influences on Molecular Interactions and Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor that governs molecular interactions and, consequently, the biological activity of chiral compounds. For derivatives of this compound that possess stereocenters, the specific stereoisomer can exhibit significantly different affinity, efficacy, and selectivity for its biological target.

In the context of ligands for nicotinic acetylcholine (B1216132) receptors, stereoisomerism has been shown to be a critical determinant of activity. For instance, in a series of germinal substituted aminobenzisoxazole compounds, the (R)-stereoisomer consistently presented high binding activities for the α7 nAChR. nih.gov This highlights the importance of a specific spatial arrangement for optimal receptor interaction.

The development of 3D-QSAR models for nAChR ligands often relies on the precise alignment of molecules, which is dictated by their stereochemistry. acs.org For example, the alignment of compounds for a 3D-QSAR model was performed using the conformationally restricted nicotinic analogue (R)-epibatidine as a template, underscoring the influence of a specific stereoisomer on the model's predictive power. acs.org

The table below provides an example of the influence of stereochemistry on the biological activity of related compounds.

| Compound Family | Stereoisomer | Biological Activity |

| Germinal substituted aminobenzisoxazoles | (R)-stereoisomer | High binding activity for α7 nAChR nih.gov |

The profound impact of stereochemistry on biological activity necessitates the synthesis and evaluation of individual stereoisomers to fully elucidate the SAR of this compound derivatives and to identify the most potent and selective therapeutic candidates.

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Discovery Research

Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery aimed at identifying novel chemical series with improved properties. Scaffold hopping involves replacing the core molecular framework of a known active compound with a structurally different scaffold while retaining the original biological activity. arabjchem.org Bioisosteric replacement, a related concept, involves substituting an atom or a group of atoms with another that has similar physical or chemical properties, with the goal of enhancing potency, selectivity, or pharmacokinetic properties.

These strategies have been successfully applied in the discovery of novel ligands for nicotinic acetylcholine receptors. For instance, a scaffold hopping approach was used to discover and characterize novel positive allosteric modulators (PAMs) of the α7 nAChR, starting from a reference molecule. nih.gov This led to the identification of a promising pyrazole-containing chemotype with good physicochemical and in vitro parameters. nih.gov

Similarly, the concept of privileged structure-derived modification through bioisosterism and scaffold hopping is considered an important approach for finding new α7 nAChR ligands. nih.gov This highlights the utility of these strategies in navigating chemical space to uncover new therapeutic agents. The main goal of scaffold hopping is to find equipotent derivatives with different backbones that possess improved physicochemical properties and enhanced biological activity compared to the original active compounds. arabjchem.org

The table below illustrates the application of these strategies in the discovery of nAChR modulators.

| Strategy | Application | Outcome |

| Scaffold Hopping | Discovery of novel α7 nAChR PAMs | Identification of a new pyrazole-containing chemotype nih.gov |

| Bioisosterism and Scaffold Hopping | Seeking novel α7 nAChR ligands | Considered an important approach for ligand discovery nih.gov |

| Scaffold Hopping | Development of novel small molecule inhibitors | Aims to improve physicochemical properties and biological activity arabjchem.org |

The application of scaffold hopping and bioisosteric replacement to the this compound scaffold holds significant promise for the discovery of next-generation modulators of nAChRs with optimized therapeutic profiles.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel compounds and guiding the rational design of more potent and selective molecules.

Numerous QSAR studies have been conducted on ligands for nicotinic acetylcholine receptors, providing insights into the key structural features that govern their activity. nih.govnih.govacs.org Both classical Hansch analysis and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. nih.govacs.org

A 3D-QSAR model for a series of potent ligands for the α4β2 nAChR subtype yielded a model of high quality, indicating that steric interactions are of major importance for affinity. nih.gov The model revealed that bulky substituents in the 6-position of the pyridine ring would decrease affinity. nih.gov Another 3D-QSAR study on a diverse set of nAChR ligands also produced statistically reliable models with good predictive power. acs.orgebi.ac.uk The resulting contour maps helped to rationalize the binding affinity changes based on steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties, particularly in relation to modifications of the aromatic ring systems. acs.orgebi.ac.uk

The table below summarizes the key findings from QSAR studies on nAChR ligands.

| QSAR Method | Key Findings |

| 3D-QSAR (GRID/GOLPE) | Steric interactions are crucial for affinity; bulky substituents at the 6-position of the pyridine ring reduce affinity. nih.gov |

| CoMFA and CoMSIA | Steric, electrostatic, hydrophobic, and hydrogen bond acceptor properties rationalize binding affinity changes due to aromatic ring modifications. acs.orgebi.ac.uk |

| Hansch Analysis and CoMFA | Detrimental steric effects primarily modulate receptor affinity within congeneric series. nih.gov |

The development of robust and predictive QSAR models for this compound derivatives can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of desired biological activity.

Ligand Efficiency and Binding Affinity Optimization Strategies

In the pursuit of developing effective drug candidates, optimizing both binding affinity and ligand efficiency is paramount. Binding affinity refers to the strength of the interaction between a ligand and its target protein, while ligand efficiency (LE) is a metric that relates binding affinity to the size of the molecule (typically measured by the number of heavy atoms). High ligand efficiency is desirable as it indicates that a molecule achieves potent binding with a relatively small and simple structure, which often correlates with better drug-like properties.

For ligands targeting nicotinic acetylcholine receptors, various strategies have been employed to enhance binding affinity. For instance, a series of potent nAChR ligands based on a 3,8-diazabicyclo[4.2.0]octane core exhibited picomolar affinity in radioligand binding assays. acs.org This high affinity is a result of optimizing the interactions between the ligand and the receptor's binding pocket.

The optimization of binding affinity is often guided by structure-activity relationship studies and computational modeling. For example, 3D-QSAR models have highlighted the importance of steric and electrostatic interactions in determining the binding affinity of nAChR ligands. acs.org By understanding these key interactions, medicinal chemists can rationally design modifications to the this compound scaffold to improve its fit within the binding site and, consequently, increase its binding affinity.

Furthermore, the concept of positive allosteric modulators (PAMs) offers an alternative strategy for enhancing receptor function without necessarily requiring extremely high binding affinity at the orthosteric site. nih.gov PAMs bind to a site distinct from the endogenous ligand binding site and can potentiate the receptor's response to the natural agonist. nih.gov This can be an effective way to achieve a therapeutic effect while potentially avoiding some of the side effects associated with potent agonists.

The following table outlines some strategies for optimizing ligand efficiency and binding affinity.

| Strategy | Description |

| Rational Design based on SAR and QSAR | Utilizing data from structure-activity and quantitative structure-activity relationship studies to make targeted modifications to the chemical structure to enhance binding. acs.org |

| Introduction of Constrained Scaffolds | Incorporating rigid structural elements, such as bicyclic systems, to reduce conformational flexibility and pre-organize the molecule for optimal binding, which can lead to picomolar affinities. acs.org |

| Development of Positive Allosteric Modulators (PAMs) | Designing molecules that bind to allosteric sites to enhance the receptor's response to the endogenous agonist, offering an alternative to high-affinity orthosteric ligands. nih.gov |

By employing these strategies, researchers can systematically improve the binding affinity and ligand efficiency of this compound derivatives, paving the way for the development of highly potent and selective drug candidates.

Advanced Applications and Future Research Directions for N Methyl N Pyridin 3 Yl Acetamide

Development as Chemical Probes for Investigating Biological Pathways

Small-molecule probes are essential tools for perturbing and illuminating complex biological processes, offering a distinct advantage over genetic methods in assessing therapeutic targets. nih.gov The development of N-methyl-N-(pyridin-3-yl)acetamide and its analogues as chemical probes represents a significant area of future research. These probes can be instrumental in dissecting signaling pathways and validating novel drug targets. nih.gov

The utility of a chemical probe is defined by its potency, selectivity, and ability to engage a specific target within a cellular context. For the pyridine-acetamide scaffold, this involves designing derivatives that can interact with high specificity towards a particular protein, such as a kinase or a receptor. For instance, derivatives of a pyridine-based acetamide (B32628) scaffold have demonstrated cytotoxicity against glioblastoma, suggesting their potential to probe pathways involved in cancer cell proliferation. nih.gov By modifying the core this compound structure, researchers can create a library of compounds to screen for specific biological activities. Those exhibiting high potency and selectivity for a particular target can be further developed into chemical probes. These probes would enable the precise investigation of the target's function in both healthy and diseased states, bridging the gap between fundamental biological research and the development of new medicines. nih.gov

| Probe Development Application | Research Focus | Potential Biological Target |

| Pathway Elucidation | Designing selective inhibitors to study signaling cascades. | Protein kinases, G protein-coupled receptors (GPCRs). |

| Target Validation | Using potent probes to confirm the therapeutic relevance of a protein. | Enzymes in metabolic pathways, RNA-binding proteins. nih.gov |

| Phenotypic Screening | Identifying molecules that produce a desired cellular effect to uncover new targets. | Cellular processes related to neurodegeneration or cancer. nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of novel therapeutic compounds. nih.govresearchgate.net These computational tools can be applied to the this compound scaffold to explore the vast chemical space and predict the properties of new derivatives. researchgate.net ML algorithms can learn from existing data on structure-activity relationships (SAR) to propose new molecules with enhanced potency, selectivity, and improved pharmacokinetic profiles. nih.gov

Deep learning models, such as artificial neural networks (ANNs), can analyze large datasets of chemical structures and biological activities to identify key molecular features that govern a compound's function. nih.gov For the pyridine-acetamide scaffold, AI can be used to: